EGFR-IN-105

EGFR2 Inhibition Kinase Assay Tyrosine Kinase

Standard EGFR inhibitors often fail in K-Ras mutant pancreatic cancer models due to resistance mechanisms. EGFR-IN-105 (Compound 5b) offers a differentiated chemical probe for PDAC research. - **Target**: EGFR2/HER2 tyrosine kinase (tetrahydrobenzothiophene scaffold, non-quinazoline) - **Key Data**: Retains anti-proliferative effects in Mia PaCa-2 cells; induces ROS, MMP loss, and apoptosis - **Application**: Reference standard for HER2 isoform discrimination; lead scaffold for medicinal chemistry optimization

Molecular Formula C20H30N4OS
Molecular Weight 374.5 g/mol
Cat. No. B4202669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR-IN-105
Molecular FormulaC20H30N4OS
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3CCN(CC3)C
InChIInChI=1S/C20H30N4OS/c1-20(2,3)14-5-6-15-16(12-21)19(26-17(15)11-14)22-18(25)13-24-9-7-23(4)8-10-24/h14H,5-11,13H2,1-4H3,(H,22,25)
InChIKeyQOFWJWJQVGMXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-105 Chemical Properties & Sourcing


EGFR-IN-105 (Compound 5b, CAS 831244-98-5) is a small molecule inhibitor of the epidermal growth factor receptor 2 (EGFR2, also known as HER2 or ErbB2) tyrosine kinase, belonging to the tetrahydrobenzothiophene class of compounds [1]. It is currently offered by multiple specialty chemical vendors including TargetMol (Cat. No. T86359) and MedChemExpress (Cat. No. HY-161320) for laboratory research applications [2]. The compound's molecular formula is C20H30N4OS with a molecular weight of 374.54 g/mol, and its IUPAC name is N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide [1].

EGFR2 tyrosine kinase inhibition studies
Pancreatic cancer cell-model research
Tetrahydrobenzothiophene-based chemical probe
Kinase selectivity assay context

EGFR-IN-105 Differential Performance


Direct substitution among EGFR inhibitors in pancreatic cancer research models is scientifically unsound due to significant divergence in target selectivity profiles, cellular potency, and molecular scaffold chemistry. While compounds like erlotinib, gefitinib, lapatinib, and afatinib are all classified as EGFR family inhibitors, their activity against specific EGFR isoforms and their efficacy in distinct cellular contexts vary widely [1]. EGFR-IN-105 demonstrates a unique activity profile in the Mia PaCa-2 pancreatic cancer cell line that differs markedly from other clinical and research-stage EGFR inhibitors [2]. For instance, whereas many EGFR inhibitors show reduced activity in K-Ras mutant pancreatic cancer models—a common resistance mechanism—EGFR-IN-105 retains measurable anti-proliferative effects in this challenging context [3]. Therefore, procurement decisions should be guided by the specific experimental requirements and target profile of the research, not merely by the broad 'EGFR inhibitor' classification.

EGFR isoform selectivity

Selectivity profiles differ among inhibitor classes; broad ‘EGFR inhibitor’ classification may not guarantee equivalent target engagement in EGFR2-specific assays.

Model-dependent cellular potency

Cytotoxic response in K-Ras mutant pancreatic cancer models can vary; potency observed with one inhibitor may not transfer directly without side-by-side validation.

Molecular scaffold divergence

Tetrahydrobenzothiophene core differs from quinazoline-based inhibitors; binding-mode and off-target profiles may diverge, affecting downstream pathway interpretation.

EGFR-IN-105 Comparative Performance


EGFR2 Enzyme Inhibition vs. Gefitinib

In a direct head-to-head enzyme inhibition assay, EGFR-IN-105 (Compound 5b) demonstrated 1.29-fold greater potency against the EGFR2 (ErbB2) tyrosine kinase compared to the well-characterized EGFR inhibitor gefitinib [1]. This result was generated using an in vitro kinase assay designed to evaluate the ability of the compounds to suppress the enzymatic activity of EGFR2-dependent cells. The study's authors note that this greater potency is attributed to the N-methyl piperazine substitution present in EGFR-IN-105.

EGFR2 Enzyme Inhibition
Head-to-head
1.29-fold greater inhibition vs. gefitinib
Supports EGFR2 kinase assay comparison
In vitro enzyme assay; reported IC50 0.68 μM (EGFR-IN-105)
EGFR2 Inhibition Kinase Assay Tyrosine Kinase

Anti-Proliferative Effect in Pancreatic Cancer vs. Gefitinib

In a cellular model of human pancreatic cancer (Mia PaCa-2 cell line), EGFR-IN-105 (Compound 5b) exhibited an IC50 value of 13.37 ± 2.37 μM, demonstrating a significantly greater anti-growth impact compared to gefitinib [1]. The study directly quantified that EGFR-IN-105 increased the anti-growth effect of gefitinib by 2.04-fold in this cell line. This indicates superior cellular efficacy in a model where many EGFR inhibitors show limited activity due to K-Ras mutations.

Mia PaCa-2 Cytotoxicity
Head-to-head
2.04-fold greater anti-growth effect vs. gefitinib (IC50 13.37 μM)
Supports cell-model response comparison
Mia PaCa-2 pancreatic cancer cell line
Pancreatic Cancer Cytotoxicity Mia PaCa-2

Activity in K-Ras Mutant Pancreatic Cancer vs. Erlotinib

EGFR-IN-105 (Compound 5b) demonstrates activity in the Mia PaCa-2 pancreatic cancer cell line, which is known to harbor a K-Ras mutation, a common driver of resistance to many EGFR inhibitors like erlotinib [1][2]. While a direct head-to-head comparison in the same assay is not available, cross-study analysis of published data reveals a stark contrast. Erlotinib exhibits IC50 values ranging from 68.1 μM to 224.4 μM in various K-Ras mutant pancreatic cancer cell lines (PANC-1, Aspc-1, Bxpc-3), indicating poor to negligible activity [3]. In contrast, EGFR-IN-105 shows a much lower IC50 of 13.37 μM in the K-Ras mutant Mia PaCa-2 model [1], suggesting a potential advantage in overcoming this clinically relevant resistance mechanism.

K-Ras Mutant Model Activity
Cross-study
IC50 13.37 μM (EGFR-IN-105, Mia PaCa-2) vs. 68.1–224.4 μM (erlotinib, PANC-1/Aspc-1/Bxpc-3)
Cross-study K-Ras mutant model response context; requires direct comparison validation
Different cell lines and assay conditions
K-Ras Mutation Drug Resistance Pancreatic Cancer

In Silico EGFR2 Binding vs. Compound 7c

In silico molecular docking studies were performed to validate the in vitro findings and provide insight into the binding interactions of the tetrahydrobenzothiophene derivatives. EGFR-IN-105 (Compound 5b) exhibited a binding energy of -8.2 kcal/mol against the EGFR2 target, which was more favorable than the -7.4 kcal/mol calculated for the closely related analog Compound 7c [1]. This computational result corroborates the enhanced biochemical and cellular activity observed for 5b and suggests a more stable and productive interaction with the kinase active site.

EGFR2 Docking Affinity
Head-to-head
-8.2 kcal/mol vs. -7.4 kcal/mol (Compound 7c)
Supports binding-mode interpretation
Molecular docking simulation
Molecular Docking Binding Energy In Silico

EGFR-IN-105 Research Applications


K-Ras Mutant Pancreatic Cancer Research

EGFR-IN-105 is a primary candidate for research focused on pancreatic ductal adenocarcinoma (PDAC), where EGFR signaling plays a critical role in tumor progression. Its demonstrated anti-proliferative activity in the K-Ras mutant Mia PaCa-2 cell line makes it particularly valuable for studies aiming to overcome resistance mechanisms that limit the efficacy of first-generation EGFR inhibitors like erlotinib and gefitinib [1]. Researchers should prioritize this compound for in vitro experiments designed to probe EGFR2-dependent survival pathways, apoptosis induction, and clonogenicity in pancreatic cancer.

EGFR Family Selectivity Studies

Given its designation as an EGFR2 (ErbB2) inhibitor with a quantified IC50 value [1], EGFR-IN-105 is well-suited for use as a reference standard or tool compound in studies designed to dissect the differential roles of EGFR family members (EGFR/HER1, HER2, HER3, HER4). Its chemical scaffold differs from the quinazoline-based structures of gefitinib and erlotinib, offering a unique chemical probe for investigating structure-activity relationships (SAR) and target engagement in the EGFR kinase domain [1].

Tetrahydrobenzothiophene-Based Inhibitor Development

Medicinal chemistry programs focused on developing novel EGFR inhibitors can utilize EGFR-IN-105 as a validated lead scaffold. The primary publication identifies the N-methyl piperazine substitution as a key contributor to its potency, and provides in silico docking data that can guide further rational design and optimization [1]. The compound's favorable performance over the close analog 7c and its superiority to gefitinib in both enzymatic and cellular assays make it a strong starting point for iterative chemical modifications aimed at improving drug-like properties.

Apoptosis & Cell Death Mechanisms

The primary study demonstrates that EGFR-IN-105 treatment leads to increased reactive oxygen species (ROS), decreased mitochondrial membrane potential, and an elevated apoptotic cell population in Mia PaCa-2 cells [1]. This established functional profile makes EGFR-IN-105 a valuable chemical tool for research projects specifically investigating the mechanisms of mitochondrial-mediated apoptosis induced by kinase inhibition in cancer cells.

Application
Selection Property
Validation Focus
Pancreatic cancer cell-model studies
K-Ras mutant model-response context
EGFR2-dependent proliferation and apoptosis endpoints
EGFR family kinase selectivity studies
Tetrahydrobenzothiophene scaffold probe
EGFR2 vs. EGFR1/HER2 isoform activity comparison
Medicinal chemistry lead optimization
N-methyl piperazine substitution reported potency
Structure-activity relationship and docking-guided modification
Apoptosis mechanism studies
Mitochondrial-mediated apoptosis induction profile
ROS, mitochondrial membrane potential, and apoptotic cell population endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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